molecular formula C22H36Cl2FeP2Pd B6313428 Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron CAS No. 215788-65-1

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron

Cat. No.: B6313428
CAS No.: 215788-65-1
M. Wt: 595.6 g/mol
InChI Key: RHVVTGGRURQJSR-UHFFFAOYSA-L
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Description

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron is a complex organometallic compound that features a unique combination of cyclopentyl, propan-2-yl, phosphanium, dichloropalladium, and iron moieties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% are primarily related to its role as a catalyst in various biochemical reactions. It is known to interact with a variety of enzymes and proteins to facilitate these reactions . The nature of these interactions is largely dependent on the specific reaction conditions and the other molecules present.

Cellular Effects

The effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% on cells and cellular processes are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.

Molecular Mechanism

The molecular mechanism of action of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, influencing the behavior of cells and biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% within cells and tissues involves interactions with various transporters and binding proteins . It can also have effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of Dichloro[1,1’-bis(diisopropylphosphino)ferrocene]palladium (II), 99% and its effects on activity or function can be influenced by various factors . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron typically involves the reaction of cyclopentyl-di(propan-2-yl)phosphanium with a palladium source, such as palladium dichloride, in the presence of an iron complex. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are combined in a reactor under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligand exchange reactions can occur, where one ligand is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions typically involve the use of phosphines or other coordinating ligands under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species. Substitution reactions can result in the formation of new organometallic complexes with different ligands.

Scientific Research Applications

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron has a wide range of applications in scientific research, including:

    Catalysis: It is used as a catalyst in various organic transformations, such as cross-coupling reactions (e.g., Suzuki-Miyaura coupling) and hydrogenation reactions.

    Material Science: The compound is employed in the synthesis of advanced materials, including conductive polymers and nanomaterials.

    Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, due to its ability to interact with biological molecules.

    Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are leveraged to improve reaction efficiency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(diphenyl)phosphane;dichloromethane;dichloropalladium;iron
  • 1,1’-Bis(diphenylphosphino)ferrocene palladium dichloride

Uniqueness

Cyclopentyl-di(propan-2-yl)phosphanium;dichloropalladium;iron is unique due to its specific combination of ligands and metal centers, which confer distinct reactivity and stability. Compared to similar compounds, it may offer advantages in terms of catalytic efficiency and selectivity, making it a valuable tool in both academic and industrial research.

Properties

CAS No.

215788-65-1

Molecular Formula

C22H36Cl2FeP2Pd

Molecular Weight

595.6 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-yl-di(propan-2-yl)phosphane;dichloropalladium;iron(2+)

InChI

InChI=1S/2C11H18P.2ClH.Fe.Pd/c2*1-9(2)12(10(3)4)11-7-5-6-8-11;;;;/h2*5-10H,1-4H3;2*1H;;/q2*-1;;;2*+2/p-2

InChI Key

RHVVTGGRURQJSR-UHFFFAOYSA-L

SMILES

CC(C)[PH+](C1CCCC1)C(C)C.CC(C)[PH+](C1CCCC1)C(C)C.Cl[Pd]Cl.[Fe]

Canonical SMILES

CC(C)P(C1=CC=C[CH-]1)C(C)C.CC(C)P(C1=CC=C[CH-]1)C(C)C.Cl[Pd]Cl.[Fe+2]

Origin of Product

United States

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